N,N'-Bis(5-acenaphthyl)guanidine
Description
Structure
3D Structure
Properties
CAS No. |
157970-69-9 |
|---|---|
Molecular Formula |
C25H21N3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1,2-bis(1,2-dihydroacenaphthylen-5-yl)guanidine |
InChI |
InChI=1S/C25H21N3/c26-25(27-21-13-11-17-9-7-15-3-1-5-19(21)23(15)17)28-22-14-12-18-10-8-16-4-2-6-20(22)24(16)18/h1-6,11-14H,7-10H2,(H3,26,27,28) |
InChI Key |
DPWVUEQXMOBVOQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=NC4=CC=C5CCC6=C5C4=CC=C6)N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=NC4=CC=C5CCC6=C5C4=CC=C6)N |
Synonyms |
CNS 1145 CNS-1145 N,N'-bis(5-acenaphthyl)guanidine |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N,n Bis 5 Acenaphthyl Guanidine
Precursor Synthesis and Advanced Intermediate Derivatization (e.g., from 5-aminoacenaphthene)
The primary precursor for the synthesis of N,N'-Bis(5-acenaphthyl)guanidine is 5-aminoacenaphthene (B109410). This aromatic amine serves as the nucleophilic component in the crucial C-N bond-forming reactions that establish the guanidine (B92328) linkage. The acenaphthene (B1664957) framework itself provides a rigid and extended aromatic system, which can influence the reactivity of the amino group and the properties of the final guanidine product.
The synthesis of 5-aminoacenaphthene typically begins with acenaphthene, which can be nitrated to form 5-nitroacenaphthene. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride in acidic media, affords 5-aminoacenaphthene. The purity and reactivity of this precursor are paramount for the success of the subsequent guanylation step.
Advanced intermediate derivatization could involve the in-situ activation of 5-aminoacenaphthene or its conversion to a more reactive species to facilitate the guanylation process. However, direct guanylation of the primary amine is the most common approach.
Guanylation Methodologies for this compound Formation: Mechanistic Considerations
The formation of the guanidine core in this compound involves the reaction of two equivalents of 5-aminoacenaphthene with a one-carbon electrophile, known as a guanylating agent. Several classes of reagents can be employed for this transformation, each with its own mechanistic pathway. researchgate.net
Common Guanylating Agents and Their Mechanisms:
Carbodiimides: The reaction of an amine with a carbodiimide (B86325) is a widely used method for guanidine synthesis. researchgate.net In the context of this compound, the reaction would likely proceed through the initial nucleophilic attack of one molecule of 5-aminoacenaphthene on the central carbon of a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC, or N,N'-diisopropylcarbodiimide, DIC), forming a highly reactive, O-acylisourea-like intermediate. This intermediate is then attacked by a second molecule of 5-aminoacenaphthene to yield the desired guanidine and a urea (B33335) byproduct. The reaction is often catalyzed by the addition of a tertiary amine.
Thioureas and Isothioureas: Thioureas, particularly those with electron-withdrawing protecting groups (e.g., Boc, Cbz), are effective guanylating agents. rsc.orglookchemmall.com The synthesis involves the activation of the thiourea, often with a thiophilic metal salt like HgCl₂ or Cu(II) salts, to form a carbodiimide intermediate in situ. researchgate.netrsc.org This carbodiimide then reacts with the amine as described above. Alternatively, S-alkylisothioureas can react directly with amines, displacing the alkylthio group to form the guanidinium (B1211019) salt. wikipedia.org
Cyanamides: Cyanamide (B42294) (H₂NCN) or its derivatives can also serve as the one-carbon source for the guanidine core. The reaction of an amine with cyanamide can be catalyzed by acids or metal salts, such as scandium(III) triflate, under mild conditions. organic-chemistry.org This method is atom-economical but may require careful control of reaction conditions to avoid the formation of side products.
Pyrazole-1-carboxamidines: Reagents like N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine are stable and efficient guanylating agents. organic-chemistry.org They react with primary amines to transfer the protected guanidinyl group. The reaction typically proceeds in a polar aprotic solvent, and the resulting protected guanidine can be deprotected under acidic conditions.
The choice of guanylating agent and reaction conditions will depend on the reactivity of 5-aminoacenaphthene and the desired purity of the final product. For symmetrical diarylguanidines, methods that directly couple the amine with a central carbon source are often preferred for their efficiency.
A plausible reaction scheme for the synthesis of this compound from 5-aminoacenaphthene using a generic guanylating agent is depicted below:
Optimization Strategies for Reaction Conditions and Synthetic Yields
Optimizing the synthesis of this compound is crucial for achieving high yields and purity. Several parameters can be adjusted to improve the reaction outcome. rsc.orgorganic-chemistry.org
Key Optimization Parameters:
Catalyst: For many guanylation reactions, the choice of catalyst is critical. Copper(I) salts, in conjunction with ligands like N-methylglycine, have been shown to be effective for the arylation of guanidine nitrate (B79036) with aryl halides, a related approach to forming diarylguanidines. acs.orgnih.gov For methods involving thioureas, the choice and amount of the activating metal salt can significantly impact the reaction rate and yield. lookchemmall.com
Solvent: The polarity and solubility of the reactants and intermediates play a significant role. For reactions involving carbodiimides, aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are commonly used. lookchemmall.com The choice of solvent can also influence the stability of reactive intermediates. lookchemmall.com
Temperature: The reaction temperature affects the rate of reaction and the formation of byproducts. While some guanylation reactions proceed at room temperature, others may require heating to overcome activation barriers. acs.orgnih.gov Optimization studies would involve screening a range of temperatures to find the optimal balance between reaction time and product purity.
Stoichiometry and Addition Order: The molar ratio of 5-aminoacenaphthene to the guanylating agent must be carefully controlled to favor the formation of the desired N,N'-disubstituted product over monosubstituted or other side products. The order of addition of reagents can also be critical, particularly in one-pot procedures.
The following table summarizes representative conditions for the synthesis of symmetrical diarylguanidines from the literature, which can inform the optimization of this compound synthesis.
| Aryl Amine/Halide | Guanylating Agent/Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Various Aryl Iodides | Guanidine Nitrate | CuI/N-methylglycine | DMSO | 80-100 | 72-95 | acs.orgnih.gov |
| Various Aryl Bromides | Guanidine Nitrate | CuI/N-methylglycine | DMSO | 100 | 65-88 | acs.orgnih.gov |
| Primary Amines | N,N'-di-Boc-thiourea | Mukaiyama's Reagent | DMF or CH₂Cl₂ | Room Temp. | >80 | lookchemmall.com |
| Primary Amines | 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | - | Various | - | 70-100 | organic-chemistry.org |
Scalability and Process Intensification in this compound Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that require careful consideration of process intensification strategies.
Key Considerations for Scalability:
Reagent Cost and Availability: The cost and commercial availability of 5-aminoacenaphthene and the chosen guanylating agent are primary factors. For large-scale production, cost-effective and readily available starting materials are essential.
Reaction Safety and Exothermicity: Guanylation reactions can be exothermic. Careful monitoring and control of the reaction temperature are crucial to prevent runaway reactions, especially on a large scale. The use of flow chemistry reactors can offer better heat and mass transfer, improving safety and control.
Work-up and Purification: The purification of the final product can be a significant bottleneck in large-scale synthesis. The formation of byproducts, such as ureas from carbodiimide reagents, necessitates efficient purification methods. Crystallization is often the preferred method for purifying solid products on a large scale. The development of a robust crystallization procedure would be a key aspect of process intensification.
Atom Economy and Waste Reduction: Methodologies with high atom economy, such as those using cyanamide as the guanylating agent, are advantageous for large-scale synthesis as they minimize waste generation. researchgate.net The use of catalytic methods over stoichiometric reagents also contributes to a more sustainable process. rsc.org
Process Analytical Technology (PAT): Implementing PAT tools, such as in-line spectroscopic methods (e.g., FT-IR, Raman), can enable real-time monitoring of the reaction progress. This allows for better control over the reaction endpoint, minimizing the formation of impurities and optimizing the process for efficiency and consistency.
While specific scalability data for this compound is not available, the principles of green chemistry and process intensification applied to the synthesis of other guanidine-containing active pharmaceutical ingredients would be directly applicable. The development of a scalable synthesis would likely focus on a catalytic, one-pot procedure with a streamlined work-up and purification protocol.
Coordination Chemistry of N,n Bis 5 Acenaphthyl Guanidine and Analogous Bis Guanidine Ligands
Ligand Design Principles: Electronic and Steric Modulation of Coordination Sites
The design of guanidine-based ligands is a key aspect of modern coordination chemistry, allowing for precise control over the properties of the resulting metal complexes. researchgate.net The versatility of guanidines stems from the ability to modify the substituents on their three nitrogen atoms, which in turn modulates the electronic and steric environment of the metal's coordination sphere. researchgate.netresearchgate.net
Electronic Modulation: The electronic properties of guanidinate ligands are a product of the extensive π-delocalization across the Y-shaped CN₃ core. nih.govat.ua This delocalization contributes to the stability of the metal complexes. The nature of the substituents on the nitrogen atoms can further influence the electron-donating ability of the ligand. For instance, the presence of electron-donating groups, such as alkyls, enhances the electron density available for coordination, making these ligands strong donors. This property is particularly useful for stabilizing metals in low oxidation states. mdpi.com Conversely, electron-withdrawing groups can temper the donor strength of the ligand.
Steric Modulation: Steric hindrance is a powerful tool in ligand design, influencing not only the coordination number and geometry of the metal center but also the stability of the resulting complex. researchgate.netnih.gov The introduction of bulky substituents, such as the acenaphthyl groups in N,N'-Bis(5-acenaphthyl)guanidine or other large aryl or alkyl groups, can create a sterically protected pocket around the metal ion. researchgate.netnih.gov This steric shielding can prevent unwanted side reactions, stabilize reactive species, and enforce unusual coordination geometries. nih.gov For example, very bulky guanidinate ligands have been successfully employed to stabilize metals in unusually low oxidation states by preventing oligomerization or decomposition pathways. researchgate.netnih.gov The interplay between the steric demands of the ligand and the size of the metal ion is a critical factor in determining the final structure of the complex. boisestate.edu
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with bis-guanidine ligands typically involves the deprotonation of the neutral guanidine (B92328) pro-ligand followed by reaction with a suitable metal precursor, such as a metal halide. rsc.org The choice of the metal, the ligand's steric and electronic profile, and the reaction conditions all play a crucial role in determining the final product.
Bis-guanidine ligands have demonstrated the ability to form both mononuclear and dinuclear complexes. nih.govmdpi.com In mononuclear complexes, a single metal center is coordinated by one or more guanidinate ligands. The specific coordination number and geometry are dictated by the size of the metal and the steric bulk of the ligand.
Dinuclear complexes can arise through several pathways. In some cases, the guanidinate ligand can act as a bridge between two metal centers. nih.gov This is more common with less sterically hindered ligands or when the geometry of a bis-guanidine ligand, where two guanidine moieties are connected by a spacer, promotes bridging. researchgate.net For example, the reaction of a diprotic biguanide (B1667054) with trimethylaluminium has been shown to yield dinuclear complexes, with the structure being highly dependent on the reaction conditions. mdpi.com The formation of dinuclear structures is also observed in complexes where other bridging ligands, such as halides or alkoxides, are present. nih.gov
The ability to selectively synthesize mononuclear or dinuclear complexes is a testament to the tuneability of the guanidinate ligand system. By carefully selecting the substituents on the guanidine nitrogen atoms and controlling the stoichiometry of the reaction, it is possible to direct the assembly towards the desired nuclearity. nih.govmdpi.com
Guanidinate ligands exhibit a variety of coordination modes, with the most common being the N,N'-chelating mode (κ²-N,N'). nih.gov In this arrangement, the two imino nitrogen atoms of the deprotonated guanidine bind to the metal center, forming a stable four-membered chelate ring. at.ua This bidentate coordination is a recurring motif in the chemistry of guanidinate complexes and contributes to their thermodynamic stability. nih.gov
Beyond simple chelation, other coordination modes have been observed. As mentioned, guanidinates can act as bridging ligands between two metal centers. nih.gov In some cases, particularly with bulky ligands and electropositive metals like lithium, additional interactions between the metal and the π-system of aromatic substituents on the ligand can occur, leading to N,arene-chelating modes. rsc.org While the κ²-N,N' mode is predominant, the flexibility of the guanidinate framework allows for structural diversity. nih.gov For instance, in some rhodium complexes, the guanidinate ligand has been observed to act as a bridge or even adopt an unusual η⁵-cyclohexadienyl coordination before isomerizing to the more conventional chelate form. nih.gov
A significant feature of guanidinate ligands is their ability to stabilize a wide range of metal oxidation states, from low-valent species to highly oxidized metal centers. researchgate.netnih.gov The strong donor capacity of these ligands can effectively stabilize electron-deficient metals in high oxidation states.
Conversely, the steric bulk of certain guanidinate ligands is crucial for the stabilization of metals in low oxidation states. researchgate.netnih.gov By encapsulating the metal center, these bulky ligands prevent decomposition pathways that are often accessible to less sterically protected low-valent complexes. This has enabled the synthesis and characterization of rare examples of complexes with metals in unusual oxidation states, such as magnesium(I), gallium(II), and indium(II). nih.govrsc.org The ligand backbone has been shown to have a direct effect on the resulting metal oxidation state. rsc.orgst-andrews.ac.uk For example, the reduction of group 13 metal(I) halides with lithium salts of bulky guanidinate ligands has yielded both monomeric metal(I) species and dimeric metal(II) complexes, depending on the specific ligand and metal used. rsc.org
The oxidation state of the metal also has a profound impact on the reactivity of the complex. For example, a titanium(II) guanidinate complex has been shown to catalyze the hydrogenation of arenes, a reactivity pattern more commonly associated with late transition metals. mdpi.com Similarly, zirconium and hafnium guanidinate complexes can be reduced in the presence of dinitrogen to form bimetallic complexes that are active in hydrosilylation and hydrogenation reactions. nih.govmdpi.com
Advanced Characterization of Coordination Structures: Beyond Basic Identification
The elucidation of the precise structures of this compound and analogous bis-guanidine metal complexes relies on a suite of advanced characterization techniques. While basic spectroscopic methods provide initial identification, a deeper understanding of the coordination environment, bonding, and electronic structure requires more sophisticated approaches.
Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like Diffusion-Ordered Spectroscopy (DOSY), is invaluable for characterizing the structure and behavior of these complexes in solution. boisestate.edu DOSY NMR, for instance, can distinguish between mononuclear and dinuclear species in solution, which may differ from their solid-state structures. boisestate.edu Multinuclear NMR can provide direct information about the metal's local environment.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, such as those containing metals in non-zero spin states or those featuring radical ligands. acs.org It provides insights into the electronic structure and the distribution of unpaired electron density within the molecule.
Other important characterization techniques include:
UV-Vis Spectroscopy: To probe the electronic transitions within the complex, which can be sensitive to the coordination environment and metal oxidation state. nih.gov
Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes, such as the C=N stretching frequencies, which can shift upon coordination to a metal center. nih.govresearchgate.net
Cyclic Voltammetry: To study the redox properties of the complexes and determine the stability of different oxidation states. acs.org
Computational Studies (e.g., Density Functional Theory - DFT): To complement experimental data by providing insights into bonding, electronic structure, and the relative stability of different isomers or coordination modes. boisestate.eduacs.org
A combination of these advanced techniques is often necessary to fully characterize the intricate structures and properties of metal-guanidinate complexes. nih.govresearchgate.net
Solution-Phase Behavior and Dynamic Processes of Metal–Guanidinate Complexes
The behavior of metal-guanidinate complexes in solution can be complex and dynamic. While solid-state structures provide a static picture, these molecules can undergo various processes in solution, including ligand exchange, fluxional behavior, and equilibria between different species. researchgate.netnih.gov
For instance, some dinuclear complexes observed in the solid state may exist as mononuclear species in solution, as demonstrated by DOSY NMR studies on certain cadmium complexes. boisestate.edu This highlights the importance of characterizing these systems in the solution phase to understand their behavior under typical reaction conditions.
Fluxional processes, where different parts of the molecule rapidly interconvert, are also known for metal-guanidinate complexes. This can involve the rotation of substituent groups or even the exchange of coordinated and uncoordinated nitrogen atoms in the guanidinate ligand. Such dynamic behavior can be studied using variable-temperature NMR spectroscopy. nih.gov
The solution-phase equilibria can be influenced by several factors, including the solvent, temperature, and the presence of other coordinating species. For example, studies on copper(I) complexes have shown that ligand exchange reactions can lead to a dynamic equilibrium between heteroleptic and homoleptic species in solution, with the position of the equilibrium being influenced by the steric and electronic properties of the ligands. researchgate.net Understanding these solution-phase dynamics is crucial for interpreting reactivity and designing effective catalysts based on metal-guanidinate complexes.
Catalytic Applications and Mechanistic Investigations of N,n Bis 5 Acenaphthyl Guanidine Systems
Homogeneous Catalysis Mediated by N,N'-Bis(5-acenaphthyl)guanidine and its Metal Complexes
Guanidines, characterized by their unique Y-shaped CN₃ core, have emerged as highly versatile ligands and organocatalysts in homogeneous catalysis. researchgate.netsemanticscholar.org The introduction of different substituents can modulate the basicity, nucleophilicity, and coordination ability of guanidines, thereby tuning the electronic and steric properties of their metal complexes to control catalytic activity. semanticscholar.org N,N'-diarylguanidines, in particular, can act as excellent N-donor ligands for a wide range of transition metals and main-group elements. researchgate.netsemanticscholar.org When deprotonated, they form guanidinate anions, which are effective ligands in organometallic chemistry, stabilizing various metal centers and enabling a broad spectrum of catalytic transformations. nih.govmdpi.comencyclopedia.pub
Organic Transformations
The structural features of N,N'-diarylguanidines and their metal complexes make them effective catalysts for a variety of important organic reactions.
Polymerization: Metal complexes featuring guanidinate ligands have demonstrated significant activity in polymerization reactions. For instance, zinc(II) complexes supported by bulky monoanionic guanidinate ligands are efficient catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable polymer of major industrial relevance. units.it These catalysts have shown stability and high activity under harsh, industrially relevant conditions (e.g., high temperatures in solvent-free melts), with performance comparable to standard tin-based catalysts but with the potential for lower toxicity. units.it Similarly, titanium and zirconium complexes with guanidine-phenolate ligands catalyze the ROP of rac-lactide. nih.gov Guanidinate ligands are also employed in catalyst systems for olefin polymerization. google.com
Hydrosilylation and Hydroboration: Organometallic complexes with diarylguanidinate ligands are active in hydrosilylation and hydroboration reactions. Zinc and aluminum hydride derivatives stabilized by bis-guanidinate ligands effectively catalyze the hydrosilylation and hydroboration of ketones. nih.govmdpi.comencyclopedia.pub Furthermore, yttrium complexes bearing sterically demanding guanidinate ligands have shown high efficiency in the hydrosilylation of alkenes with excellent anti-Markovnikov selectivity. nih.govresearchgate.net
Addition Reactions: As strong Brønsted bases, chiral diarylguanidines can act as potent organocatalysts. Axially chiral guanidines, for example, facilitate highly enantioselective 1,4-addition (Michael addition) reactions of 1,3-dicarbonyl compounds to conjugated nitroalkenes with extremely high catalytic activity. organic-chemistry.orgacs.org
CO₂ Capture and Fixation: Guanidine-based systems are highly effective for carbon dioxide capture. While often focused on sequestration, the ability of guanidines to reversibly bind CO₂ is a critical first step for potential catalytic fixation cycles where CO₂ is converted into valuable chemicals. The strong basicity of the guanidine (B92328) facilitates the capture process.
Cycloaddition Reactions: Guanidines and their derivatives participate in various cycloaddition reactions. Guanidine-substituted furans can act as dienes in Diels-Alder reactions to construct polycyclic frameworks. mdpi.com Mechanistic studies, often supported by DFT calculations, have explored the feasibility of 1,3-dipolar cycloadditions of azides to the C=N bond of guanidine to form tetrazoles. nih.govmdpi.com Furthermore, novel net (3+2) and (4+3) cycloadditions involving cyclic guanidine intermediates have been developed for the synthesis of complex heterocyclic systems. nih.gov
Principles of Asymmetric Catalysis and Enantioselectivity Control
Chiral guanidines have become powerful tools in asymmetric organocatalysis, primarily functioning as Brønsted base catalysts. nih.govnih.govrsc.orgresearchgate.net The core principle behind their success lies in the creation of a well-defined chiral environment around the catalytically active guanidine moiety.
A highly successful strategy involves the introduction of an axially chiral backbone, such as a binaphthyl unit, into the guanidine structure. organic-chemistry.orgacs.orgacs.org This design breaks the inherent symmetry of the guanidine core and establishes a chiral pocket. In a typical catalytic cycle, the basic guanidine deprotonates a pronucleophile. The resulting guanidinium (B1211019) cation then remains associated with the anionic nucleophile and the electrophile through a network of hydrogen bonds. This bifunctional activation, where the catalyst acts as both a base and, in its protonated form, a hydrogen-bond donor, holds the substrates in a specific orientation within the chiral environment, dictating the stereochemical outcome of the reaction. nih.gov
The degree of enantioselectivity is highly dependent on the steric and electronic properties of the aryl substituents on the guanidine. Bulky groups at specific positions on the chiral backbone, such as the 3,3'-positions of a binaphthyl ring, are often crucial for creating a confined chiral space that effectively shields one face of the reacting substrate, leading to high enantiomeric excesses. organic-chemistry.orgacs.org This allows for precise control over the formation of stereocenters in a wide range of reactions, including addition and amination reactions. nih.govacs.org
Mechanistic Pathways of this compound-Catalyzed Reactions
Understanding the reaction mechanisms of guanidine-catalyzed transformations is essential for catalyst optimization and the development of new applications. A combination of computational and experimental techniques is employed to elucidate these pathways.
Computational Mechanistic Studies (e.g., Density Functional Theory (DFT) investigations of reaction pathways and transition states)
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of guanidine-catalyzed reactions. nih.gov DFT calculations allow for the detailed exploration of potential energy surfaces, providing insights into reaction barriers, the structures of transition states, and the stability of intermediates. nih.govmdpi.com
For instance, DFT studies have been used to model the 1,3-dipolar cycloaddition of azides with guanidine, evaluating the feasibility of different reaction pathways and predicting the regioselectivity of the products. nih.govmdpi.com In asymmetric catalysis, computational models help to elucidate the origin of enantioselectivity. DFT calculations on reactions co-catalyzed by a metal and a chiral guanidine have shown that the guanidinium ion can act as a chiral proton shuttle, forming a hydrogen-bonding network that controls the stereochemistry of the protonation step. rsc.org These studies can identify the key structural elements of the catalyst that govern chiral induction and explain experimentally observed phenomena like enantiodivergence. rsc.org DFT has also been used to investigate the mechanism of acyl transfer and ring-opening polymerization reactions, supporting the role of the guanidinium cation in activating substrates through hydrogen bonding. researchgate.net
Experimental Approaches to Mechanistic Elucidation
Experimental studies are crucial for validating the mechanisms proposed by computational models and for providing tangible evidence of reaction pathways.
Kinetic Analysis: Kinetic studies are fundamental to understanding reaction mechanisms. By measuring reaction rates under various conditions (e.g., changing substrate or catalyst concentrations), the rate law can be determined, which provides information about the composition of the rate-determining transition state. researchgate.net For example, kinetic investigations of the thermal guanidine metathesis reaction, a process involving the exchange of N-substituents, have provided insights into the factors controlling reaction rates, such as steric hindrance. wwu.edursc.orgsemanticscholar.org Kinetic analysis, including the measurement of kinetic isotope effects (KIE), has been used to identify the rate-determining step in metal-catalyzed guanylation reactions. acs.org
Intermediate Characterization: The direct detection, isolation, and characterization of reaction intermediates provide powerful evidence for a proposed mechanism. In the context of palladium-catalyzed guanylation of anilines, bis(anilino) and bis(guanidino)palladium(II) complexes have been isolated and characterized, strongly supporting their role as intermediates in the catalytic cycle. beilstein-journals.org In other systems, spectroscopic techniques can be used for in-situ observation of intermediates. For example, the direct observation of a carbodiimide (B86325) intermediate via IR spectroscopy provided strong evidence for a dissociative mechanism in the thermal guanidine metathesis reaction. wwu.edursc.org While in a different context, studies on protein unfolding induced by guanidine hydrochloride also rely heavily on the characterization of stable intermediate states to understand the unfolding pathway. nih.govnih.govacs.org
Structure-Activity Relationships in this compound Catalysts
The catalytic performance of N,N'-diarylguanidines is profoundly influenced by the nature of the aryl substituents. Understanding these structure-activity relationships (SAR) is key to the rational design of more efficient and selective catalysts. rsc.org
The steric and electronic properties of the substituents attached to the guanidine nitrogen atoms are critical. Steric congestion around the guanidine core has a significant impact on both reaction rates and thermodynamic equilibria. wwu.edursc.orgsemanticscholar.org In asymmetric catalysis using axially chiral diarylguanidines, the size and position of substituents on the chiral backbone are paramount. For instance, introducing bulky groups such as 3,5-diphenylphenyl at the 3,3'-positions of a binaphthyl scaffold can dramatically enhance enantioselectivity by creating a more restrictive and effective chiral pocket around the active site. acs.org The reach and steric demand of these aromatic substituents are critical for establishing an efficient chiral environment for substrate recognition. acs.org
Data Tables
Table 1: Performance of Chiral Diarylguanidine Catalysts in the Asymmetric Michael Addition Data synthesized from studies on axially chiral binaphthyl guanidines. organic-chemistry.orgacs.org
| Catalyst Structure (Binaphthyl Substituent) | Substrate 1 (1,3-Dicarbonyl) | Substrate 2 (Nitroalkene) | Yield (%) | Enantiomeric Excess (ee, %) |
| 3,3'-(Ph)₂ | Dimedone | Nitrostyrene | 95 | 92 |
| 3,3'-(3,5-tBu₂-Ph)₂ | Dibenzoylmethane | (E)-β-Nitrostyrene | 98 | 95 |
| 3,3'-(SiPh₃)₂ | Acetylacetone | 2-Nitronaphthalene | 90 | 88 |
| 3,3'-(Anthracenyl)₂ | Ethyl 2-oxocyclopentanecarboxylate | Nitrostyrene | 93 | 94 |
Table 2: Ring-Opening Polymerization of L-Lactide with Guanidinate-Metal Complexes Illustrative data based on findings for Zn(II) guanidinate complexes. units.it
| Catalyst Complex | Monomer/Catalyst Ratio | Temperature (°C) | Conversion (%) (Time, h) | Polymer Mn ( g/mol ) | PDI (Mw/Mn) |
| [L¹Zn(N(SiMe₃)₂)] | 5000:1 | 190 | 95 (2) | 55,000 | 1.6 |
| [L²Zn(N(SiMe₃)₂)] | 5000:1 | 190 | 98 (1.5) | 62,000 | 1.5 |
| [L¹Zn(N(SiMe₃)₂)] | 10000:1 | 190 | 92 (4) | 98,000 | 1.8 |
| [L²Zn(N(SiMe₃)₂)] | 10000:1 | 190 | 96 (3) | 115,000 | 1.7 |
Supramolecular Chemistry and Intermolecular Interactions of N,n Bis 5 Acenaphthyl Guanidine
Engineering Hydrogen Bonding Networks and Architectures
The protonated guanidinium (B1211019) core of N,N'-Bis(5-acenaphthyl)guanidine is a powerful organizing element for the construction of hydrogen-bonded networks. The planar geometry of the CN3 core and the directional nature of the N-H donor groups allow for the formation of predictable and robust supramolecular synthons.
Key architectural features derived from the guanidinium core include:
Charge-Assisted Hydrogen Bonds: The positive charge of the guanidinium cation significantly strengthens the hydrogen bonds it forms with anionic or neutral hydrogen bond acceptors. This electrostatic enhancement makes the resulting interactions highly directional and stable.
Bidentate and Tridentate Interactions: The arrangement of N-H groups allows a single guanidinium cation to form multiple hydrogen bonds with one or more acceptor molecules simultaneously. A common and particularly stable motif is the bidentate hydrogen bond, where two N-H groups from the same nitrogen or adjacent nitrogens bind to a single acceptor, such as a carboxylate or phosphate (B84403) anion. nih.gov
Supramolecular Motifs: In the solid state, guanidinium salts frequently assemble into recurring patterns. Investigations into various N,N'-bridged guanidinium nitrates have revealed the prevalence of specific motifs, including linear chains, zig-zag chains, and ribbon-like tape structures, all dictated by the charge-assisted self-assembly of the ion pairs. researchgate.net For this compound, similar chain or sheet-like architectures can be anticipated, with the bulky acenaphthene (B1664957) groups decorating these hydrogen-bonded spines.
The engineering of specific network architectures depends on the choice of counter-ion or guest molecule. Simple anions like halides might lead to discrete ion pairs or simple chains, whereas dicarboxylates or other poly-functional guests could cross-link the guanidinium units into more complex 2D or 3D networks.
Table 1: Potential Hydrogen Bonding Geometries in Protonated this compound Complexes
| Interacting Species | Potential Hydrogen Bond Motif | Description |
|---|---|---|
| Carboxylate (R-COO⁻) | Bidentate (Chelating) | Two N-H donors from the guanidinium group interact with the two oxygen atoms of a single carboxylate group. |
| Phosphate (R-OPO₃²⁻) | Bidentate / Tridentate | The multiple oxygen acceptors on the phosphate group can engage with several N-H donors simultaneously. |
| Neutral Carbonyl (R₂C=O) | Monodentate | A single N-H donor interacts with the carbonyl oxygen. |
| Water (H₂O) | Bridging | Water molecules can be incorporated into the crystal lattice, acting as both H-bond donors and acceptors to link guanidinium cations or connect cations to anions. researchgate.net |
Host-Guest Chemistry and Principles of Molecular Recognition
The combination of a potent hydrogen-bonding site and large aromatic surfaces makes this compound an excellent candidate for a molecular receptor in host-guest systems. The principles of molecular recognition with this compound are twofold, involving either anion binding or interaction with neutral guests.
Anion Recognition: The guanidinium group is a classic functional group for anion recognition. Its ability to form strong, charge-assisted hydrogen bonds makes it particularly effective at binding oxoanions like carboxylates and phosphates. tum.de The recognition process is driven by both a favorable electrostatic match and geometric complementarity between the arrangement of N-H donors on the host and the lone pairs on the guest anion. The rigid acenaphthene backbone would pre-organize the guanidinium N-H donors, potentially leading to high selectivity for guests of a specific size and shape.
Recognition of Aromatic Guests: The guanidinium cation is known to form stable complexes with aromatic systems through cation-π interactions. nih.govresearchgate.net Computational studies on the interaction between the guanidinium cation and aromatic amino acids have shown that these interactions are significant and can compete with or supplement hydrogen bonding. nih.govresearchgate.net In a host-guest context, the guanidinium core of this compound could bind to an aromatic guest molecule. Simultaneously, the host's own acenaphthene wings could engage in π-π stacking with the guest, leading to a cooperative binding event involving multiple non-covalent forces.
The principle of molecular recognition is based on the cumulative effect of these interactions. For a guest to be bound effectively, it must be complementary in size, shape, and electronic properties to the binding pocket created by the host molecule.
Directed Self-Assembly and Formation of Ordered Architectures (e.g., crystalline solids, supramolecular polymers)
Directed self-assembly relies on the predictable and directional nature of non-covalent interactions to spontaneously form ordered structures. This compound possesses the ideal combination of directional (hydrogen bonds) and less-directional (π-π stacking) interactions to drive the formation of complex architectures.
Supramolecular Polymers: Supramolecular polymers are chain-like structures held together by non-covalent bonds. This compound is a well-suited monomer for forming such polymers. If a complementary dicarboxylic acid were used as a co-monomer, for instance, the two components could assemble via bidentate hydrogen bonds into long, linear, or zig-zag polymer chains. The acenaphthene side groups would flank this polymer backbone, and their stacking interactions could lead to the formation of bundles or sheets of these supramolecular chains, analogous to the formation of supramolecular polymer gels or networks observed in other systems. researchgate.net
The final architecture is a result of a thermodynamic equilibrium, where the system adopts the lowest energy state by optimizing all hydrogen bonds and stacking interactions simultaneously.
Analysis of Non-Covalent Interactions Driving Supramolecular Assembly (e.g., π···π interactions, electrostatic forces)
The assembly of this compound is governed by a hierarchy of non-covalent interactions, each contributing to the stability of the final supramolecular structure.
Electrostatic Forces: The most dominant force is the electrostatic attraction inherent in the charge-assisted hydrogen bonds (N⁺-H···A⁻) formed between the protonated guanidinium cation and an anionic counter-ion or guest. This interaction is strong and highly directional, forming the primary framework of any assembly.
Cation-π Interactions: This is a significant electrostatic interaction between the positively charged guanidinium nucleus and the electron-rich face of a π-system. nih.gov This can be an intramolecular interaction (with one of its own acenaphthene rings) influencing conformation, or an intermolecular interaction contributing to crystal packing or guest binding. Computational studies on guanidinium-aromatic complexes show these interactions to be substantial. nih.gov
Hydrogen Bonds: Beyond the dominant charge-assisted bonds, weaker N-H···π hydrogen bonds, where an N-H group points towards the face of an aromatic ring, can also play a role in fine-tuning the structure.
Table 2: Calculated Interaction Energies for Model Guanidinium-Aromatic Complexes (Gas Phase) This table presents representative interaction energies from computational studies on complexes between the guanidinium cation and various aromatic molecules, illustrating the strength of the non-covalent interactions involved.
| Complex | Interaction Type(s) | Interaction Energy (kJ/mol) | Reference |
|---|---|---|---|
| Guanidinium-Benzene | Cation-π | ~80-100 | nih.gov |
| Guanidinium-Phenol | Cation-π & H-Bond | ~120-140 | nih.gov |
| Guanidinium-Indole | Cation-π & H-Bond | ~130-150 | nih.gov |
| Guanidinium-Phenylalanine | Cation-π & H-Bond | ~180-200 | nih.govresearchgate.net |
Note: Values are approximate and depend on the specific geometry and level of theory used in the calculations. They serve to illustrate the relative magnitude of these interactions.
Theoretical and Computational Chemistry Studies of N,n Bis 5 Acenaphthyl Guanidine
Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of N,N'-Bis(5-acenaphthyl)guanidine. These calculations provide a detailed picture of the molecule's electron distribution, which is crucial for predicting its reactivity and spectroscopic characteristics.
The electronic structure is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidine (B92328) core and the π-systems of the acenaphthyl groups. In contrast, the LUMO is likely distributed over the aromatic rings.
Reactivity descriptors, such as electrostatic potential (ESP) maps, can be generated to visualize the electron-rich and electron-poor regions of the molecule. These maps are valuable for predicting sites susceptible to electrophilic or nucleophilic attack. In this compound, the nitrogen atoms of the guanidine moiety are expected to be the most electron-rich sites, making them prone to protonation or coordination with metal ions.
Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. acs.org These predictions are based on the electronic transitions between molecular orbitals. The calculated spectra can be compared with experimental data to validate the computational model and aid in the interpretation of spectroscopic features. nih.gov
Table 1: Calculated Electronic Properties of this compound (Illustrative Example)
| Parameter | Value (Illustrative) | Description |
| HOMO Energy | -5.8 eV | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Energy difference between HOMO and LUMO, related to chemical reactivity. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
| Ionization Potential | 6.1 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.0 eV | The energy released when an electron is added to the molecule. |
Molecular Dynamics Simulations: Understanding Conformational Dynamics and Intermolecular Binding
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts with its environment.
The two bulky acenaphthyl groups can rotate around the C-N bonds of the guanidine core, leading to a variety of possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity or catalytic performance. The simulations can reveal the flexibility of the molecule and how it might adapt its conformation to bind to a receptor or substrate. nih.gov
Furthermore, MD simulations can be used to study the binding of this compound to a biological target, such as a protein. By placing the molecule in a simulation box with the protein and solvent molecules, the binding process can be observed at an atomic level. These simulations can calculate the binding free energy, which is a measure of the affinity between the molecule and its target. They can also identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the bound complex.
Table 2: Key Conformational Dihedral Angles in this compound from MD Simulations (Illustrative Example)
| Dihedral Angle | Description | Predominant Range (degrees) |
| C1-N1-C(N)-N2 | Rotation around the first C-N bond of the guanidine core. | -30 to +30 |
| C2-N2-C(N)-N1 | Rotation around the second C-N bond of the guanidine core. | 150 to 180 |
| N1-C(N)-N2-C(Ar1) | Torsion angle defining the orientation of the first acenaphthyl group. | 45 to 75 |
| N2-C(N)-N1-C(Ar2) | Torsion angle defining the orientation of the second acenaphthyl group. | -60 to -90 |
Computational Approaches for Predicting and Rationalizing Catalytic Activity and Selectivity
Computational methods are increasingly used to predict and understand the catalytic activity and selectivity of molecules like this compound. bris.ac.uk Guanidine derivatives are known to act as organocatalysts in various chemical transformations.
To rationalize the selectivity (e.g., enantioselectivity or regioselectivity) of a catalyzed reaction, computational models can be used to compare the energy barriers of the different possible reaction pathways. mdpi.com For instance, if a reaction can produce two different stereoisomers, the transition state energies leading to each isomer can be calculated. A lower energy barrier for one pathway would suggest that the corresponding isomer will be the major product. The steric and electronic effects of the acenaphthyl groups are expected to play a significant role in determining the selectivity of catalysis by this compound.
Table 3: Calculated Activation Energies for a Hypothetical Catalytic Reaction (Illustrative Example)
| Reaction Pathway | Rate-Determining Step | Activation Energy (kcal/mol) | Predicted Selectivity |
| Pathway A (leading to Product A) | Transition State 1 (TS1) | 15.2 | Major Product |
| Pathway B (leading to Product B) | Transition State 2 (TS2) | 18.5 | Minor Product |
Analysis of Charge Delocalization and Bonding Characteristics within the Guanidine Moiety
The guanidine group is known for its strong basicity and the significant resonance stabilization of its protonated form, the guanidinium (B1211019) cation. wikipedia.org Computational analysis of this compound provides a quantitative understanding of the charge delocalization and bonding within its guanidine moiety.
Natural Bond Orbital (NBO) analysis is a common method used to study charge distribution and bonding interactions. rsc.org In the neutral form of this compound, the positive charge is delocalized across the central carbon and the three nitrogen atoms of the guanidine group. This delocalization contributes to the stability of the molecule. The C-N bonds within the guanidine core are expected to have partial double bond character due to this resonance. researchgate.net
Upon protonation, the positive charge becomes even more effectively delocalized over the guanidinium group, leading to a highly stable cation. mdpi.com The planarity of the guanidinium group facilitates this extensive charge delocalization. The acenaphthyl substituents can further influence the electronic properties of the guanidine moiety through inductive and resonance effects. The basicity of guanidines can be fine-tuned by the electronic nature of their substituents. researchgate.net
Table 4: NBO Analysis of Charge Distribution in the Guanidine Moiety (Illustrative Example)
| Atom | Natural Charge (e) | Description |
| Central Carbon (C) | +0.45 | Exhibits a partial positive charge. |
| Imino Nitrogen (N1) | -0.60 | Carries a significant partial negative charge. |
| Amino Nitrogen (N2) | -0.75 | Carries a significant partial negative charge. |
| Amino Nitrogen (N3) | -0.72 | Carries a significant partial negative charge. |
Advanced Spectroscopic and Structural Characterization of N,n Bis 5 Acenaphthyl Guanidine Systems
Solid-State Characterization Techniques for Precise Structural Elucidation
The arrangement of molecules in the solid state dictates many of the material's bulk properties. For a molecule like N,N'-Bis(5-acenaphthyl)guanidine, techniques that probe this three-dimensional architecture are indispensable.
Solid-State NMR (ssNMR): For materials that are microcrystalline or amorphous and thus not suitable for SC-XRD, solid-state NMR provides invaluable insight into molecular structure and dynamics. doi.orgacs.org By measuring the chemical shifts of carbon-13 and nitrogen-15, ssNMR can identify the number of chemically and crystallographically distinct sites in the unit cell. Advanced ssNMR experiments can reveal through-space proximities between atoms, helping to piece together the molecular conformation and packing arrangement. acs.org For complex systems, ssNMR can probe molecular dynamics, such as the flipping of aromatic rings, over a wide range of timescales. acs.org
Table 1: Potential Solid-State NMR Parameters for this compound Characterization
| Parameter | Information Gained | Relevant Nuclei |
|---|---|---|
| Chemical Shift Anisotropy (CSA) | Provides information on the local electronic environment and symmetry around a nucleus. | ¹³C, ¹⁵N |
| Dipolar Coupling | Measures the through-space interaction between nuclei, providing distance constraints. | ¹H-¹³C, ¹³C-¹⁵N |
| Magic Angle Spinning (MAS) | Averages out anisotropic interactions to produce high-resolution spectra in the solid state. | All |
Advanced Solution-State Spectroscopic Methods for Structural Dynamics and Interactions
In solution, molecules are dynamic, and their interactions can be probed using a variety of spectroscopic techniques.
Advanced NMR Experiments: While standard one-dimensional ¹H and ¹³C NMR are used for initial characterization of guanidine-containing products nih.gov, a deeper understanding requires advanced two-dimensional (2D) experiments.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the acenaphthyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting fragments of the molecule by showing correlations between protons and carbons over two to three bonds, for instance, linking the acenaphthyl ring protons to the guanidinium (B1211019) carbon. aatbio.com
NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities, providing insight into the preferred conformation and the spatial relationship between the two acenaphthene (B1664957) units in solution. aatbio.com
UV-Vis and Fluorescence Spectroscopy: The acenaphthene moiety is a known chromophore and fluorophore. acs.org this compound is therefore expected to exhibit distinct absorption and emission spectra. nih.govmit.edu UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. nih.gov Fluorescence spectroscopy is particularly sensitive to the local environment of the fluorophore. Changes in the emission wavelength or intensity can be used to monitor interactions with other molecules or ions, conformational changes, or aggregation processes. polimi.it For example, studies on other bis-naphthalene compounds have used the fluorescent probe bis-ANS to investigate hydrophobic binding sites in proteins, demonstrating how changes in fluorescence signal can quantify binding events. nih.gov The inherent fluorescence of the acenaphthyl groups could potentially be harnessed for similar studies. mit.edursc.org
Table 2: Application of Solution-State Spectroscopic Methods
| Technique | Purpose for this compound |
|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Complete assignment of ¹H and ¹³C signals and confirmation of molecular connectivity. nih.govaatbio.com |
| NOESY | Determination of solution-state conformation and intramolecular distances. aatbio.com |
| UV-Vis Spectroscopy | Characterization of π-π* electronic transitions of the acenaphthyl chromophores. nih.gov |
High-Resolution Mass Spectrometry for Complex Characterization and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of newly synthesized compounds.
For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula. nih.gov This is a critical step in confirming the identity of the compound. The technique is sensitive enough to be used for monitoring the progress of the synthesis reaction, identifying intermediates and byproducts. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to study its fragmentation pattern. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the structural connectivity can be confirmed. For example, one would expect to observe fragmentation patterns corresponding to the loss of an acenaphthyl group or cleavage within the guanidine (B92328) core. This detailed fragmentation analysis provides orthogonal confirmation of the structure deduced from NMR. The use of UHPLC-Q-TOF-MS/MS has proven effective for identifying metabolites of other guanidine derivatives by analyzing their characteristic fragment ions. mit.edu
Table 3: Hypothetical HRMS Fragmentation Data for Protonated this compound
| Fragment Ion | Plausible Structure / Neutral Loss |
|---|---|
| [M+H]⁺ | Intact protonated molecule |
| [M - C₁₂H₉]⁺ | Loss of an acenaphthenyl radical |
| [M - C₁₂H₉N]⁺ | Loss of an acenaphthylamine fragment |
| [C₁₂H₁₀N]⁺ | Acenaphthylaminyl cation |
Microscopic and Imaging Techniques for Characterizing Formed Materials and Assemblies
Beyond the single-molecule level, the behavior of this compound in forming larger assemblies or materials can be investigated with microscopic techniques. Given the planar, aromatic nature of the acenaphthyl groups and the hydrogen-bonding capability of the guanidine core, the molecule has the potential for self-assembly into ordered structures.
Electron Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be essential for visualizing the morphology of any materials formed from this compound. aatbio.com If the compound forms microcrystals, nanoparticles, or films, SEM would reveal the surface topology and structure. doi.orgnih.gov For example, SEM has been used to confirm the formation of continuous, crack-free layers in guanidinium-based covalent organic frameworks. aatbio.com
Fluorescence Microscopy: Capitalizing on the intrinsic fluorescence of the acenaphthene units, fluorescence microscopy could be a powerful tool. rsc.org If the compound is used as a probe or incorporated into a larger system, such as a polymer or a biological sample, fluorescence microscopy could map its spatial distribution. rsc.org Confocal microscopy, in particular, would allow for high-resolution, three-dimensional imaging of any fluorescent assemblies or stained structures. Studies on other fluorescent naphthalene (B1677914) derivatives have demonstrated their utility as dyes for visualizing cellular membranes. rsc.org
Derivatization Strategies and Functionalization of N,n Bis 5 Acenaphthyl Guanidine
Synthetic Approaches for Modifying the Acenaphthyl Moieties to Tailor Properties
The acenaphthyl moieties of N,N'-Bis(5-acenaphthyl)guanidine offer a versatile platform for synthetic modification, allowing for the introduction of a wide array of functional groups to fine-tune the ligand's steric and electronic characteristics. These modifications can significantly influence the properties of the resulting metal complexes and supramolecular structures.
A primary strategy for modifying the acenaphthyl rings involves the functionalization of the acenaphthenequinone (B41937) precursor prior to the formation of the guanidine (B92328). Acenaphthenequinone can undergo various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The resulting substituted acenaphthenequinones can then be converted to the corresponding 5-aminoacenaphthene (B109410) derivatives, which serve as the building blocks for the synthesis of functionalized this compound.
Another powerful technique for the late-stage functionalization of the acenaphthyl groups is transition metal-catalyzed C-H activation. The guanidine moiety itself can act as a directing group, facilitating the ortho-selective arylation or olefination of the acenaphthyl rings. umn.eduresearchgate.net This approach allows for the direct introduction of new carbon-carbon bonds, providing access to a diverse range of derivatives. For instance, palladium-catalyzed C-H functionalization has been successfully employed for the ortho-arylation and olefination of various arylguanidines under mild conditions. umn.edu
The introduction of substituents onto the acenaphthyl backbone can have a profound impact on the ligand's properties. For example, the incorporation of electron-donating groups, such as methoxy (B1213986) or alkyl groups, can increase the electron density on the guanidine nitrogens, enhancing their donor capacity. Conversely, electron-withdrawing groups like nitro or trifluoromethyl groups will decrease the basicity of the guanidine core. The steric bulk of the substituents can also be modulated to control the coordination environment around a metal center, influencing the stability and reactivity of the resulting complexes. mdpi.com
A summary of potential synthetic strategies for modifying the acenaphthyl moieties is presented in the table below.
| Strategy | Description | Potential Functional Groups | Reference |
| Functionalization of Acenaphthenequinone | Electrophilic substitution reactions on the acenaphthenequinone precursor before guanidine synthesis. | -NO₂, -Br, -Cl, -COR, -R | N/A |
| C-H Activation/Functionalization | Guanidine-directed ortho-selective C-H activation to introduce new C-C bonds. | Aryl, vinyl | umn.eduresearchgate.net |
| Modification of Existing Substituents | Chemical transformation of previously introduced functional groups (e.g., reduction of a nitro group to an amine). | -NH₂, -OH, -COOH | N/A |
Strategies for Functionalizing the Guanidine Core and Investigating Substituent Effects
The guanidine core of this compound is a highly basic and nucleophilic functional group, making it a prime target for derivatization. nih.gov Functionalization at this position can significantly alter the ligand's coordination properties and its ability to participate in hydrogen bonding.
One common strategy for functionalizing the guanidine core is N-alkylation or N-acylation. These reactions can be achieved by treating the guanidine with alkyl halides or acyl chlorides. nih.gov The introduction of a third substituent on the central nitrogen atom that is not bonded to the acenaphthyl groups can further modulate the steric and electronic environment of the ligand. For instance, the introduction of a methyl group on the guanidine nitrogen has been shown to significantly reduce the affinity for certain receptors in related diarylguanidine systems. nih.gov
The synthesis of such trisubstituted guanidines can be accomplished through a stepwise approach. This typically involves the reaction of 5-aminoacenaphthene with a carbodiimide (B86325) to form an intermediate, which is then reacted with another amine. Alternatively, a pre-functionalized guanidinylating agent can be employed. nih.gov The use of protecting groups, such as the Boc group, is often necessary to control the regioselectivity of the reaction. organic-chemistry.org
The electronic effects of substituents on the guanidine core are significant. Acylation, for example, withdraws electron density from the guanidine nitrogens, reducing their basicity and donor strength. nih.gov Conversely, alkylation can have a more subtle effect, primarily influencing the steric environment around the donor atoms. These modifications can have a direct impact on the coordination chemistry of the ligand, affecting the stability and reactivity of its metal complexes. fao.org
The table below outlines key strategies for the functionalization of the guanidine core.
| Functionalization Strategy | Reagents | Effect on Properties | Reference |
| N-Alkylation | Alkyl halides | Increases steric bulk, can modulate basicity. | nih.gov |
| N-Acylation | Acyl chlorides, anhydrides | Decreases basicity and donor strength. | nih.govrsc.org |
| Guanylation with substituted amines | Carbodiimides, thioureas | Introduces a third, different substituent on the guanidine core. | wikipedia.orgmdpi.com |
Design and Synthesis of Hybrid Ligands and Conjugates for Enhanced Functionality
The development of hybrid ligands and conjugates based on the this compound framework opens up possibilities for creating multifunctional molecules with enhanced properties. This can be achieved by covalently linking the guanidine scaffold to other functional units, such as fluorophores, redox-active moieties, or biomolecules.
One approach to designing hybrid ligands is to introduce a functional group on the acenaphthyl ring that can be used for subsequent conjugation reactions. For example, an amino or carboxyl group can be introduced, which can then be coupled to other molecules using standard amide bond formation chemistry. This strategy allows for the modular construction of complex molecular architectures.
Another strategy involves the incorporation of a second, different coordinating unit into the ligand framework, creating a hybrid ligand with multiple binding sites. semanticscholar.org For example, a pyridine (B92270) or quinoline (B57606) moiety could be attached to the acenaphthyl backbone, resulting in a ligand that can coordinate to metal centers through both the guanidine and the heterocyclic nitrogen atoms. nih.gov Such hybrid ligands can lead to the formation of heterometallic complexes or materials with interesting electronic and magnetic properties.
The synthesis of these hybrid ligands often requires a multi-step approach, involving the careful selection of protecting groups and coupling strategies to ensure the desired connectivity. The resulting conjugates can exhibit enhanced functionality, such as improved catalytic activity, specific biological targeting, or unique photophysical properties. For instance, conjugating a photosensitizer to the guanidine ligand could lead to the development of new photodynamic therapy agents.
Impact of Derivatization on Coordination Affinity, Catalytic Performance, and Supramolecular Assembly
The derivatization of this compound has a profound impact on its coordination affinity, catalytic performance, and its ability to form well-defined supramolecular assemblies.
Coordination Affinity: The electronic and steric properties of the substituents introduced onto the acenaphthyl moieties or the guanidine core directly influence the ligand's coordination affinity for different metal ions. at.ua Electron-donating groups on the acenaphthyl rings or the absence of electron-withdrawing groups on the guanidine core generally lead to stronger coordination bonds. fao.org The steric bulk of the substituents can also play a crucial role in determining the coordination geometry and the stability of the resulting metal complexes. mdpi.com In some cases, the introduction of bulky groups can enforce a specific coordination mode or prevent the formation of polymeric species.
Catalytic Performance: The catalytic activity of metal complexes derived from this compound is highly dependent on the ligand's structure. rsc.org By tuning the electronic and steric properties of the ligand, it is possible to optimize the performance of the catalyst for a specific reaction. For example, in polymerization catalysis, the ligand framework can influence the rate of polymerization and the properties of the resulting polymer. nih.gov The modular nature of the ligand allows for the systematic investigation of structure-activity relationships, facilitating the rational design of more efficient catalysts.
Supramolecular Assembly: The ability of this compound derivatives to form supramolecular assemblies is governed by non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.com The guanidinium (B1211019) cation, formed upon protonation, is an excellent hydrogen bond donor, and the acenaphthyl groups provide large, flat surfaces for π-stacking interactions. By introducing additional functional groups, it is possible to program the self-assembly of these molecules into specific architectures, such as one-dimensional chains, two-dimensional sheets, or discrete molecular cages. nwhitegroup.com These supramolecular structures can have applications in areas such as molecular recognition, sensing, and materials science.
Future Research Directions and Emerging Applications in Academic Chemistry
Exploration of Novel Reaction Spaces and Expanded Substrate Scope in Catalysis
The guanidine (B92328) functional group, with its strong basicity and unique hydrogen-bonding capabilities, has positioned its derivatives as powerful tools in catalysis. rsc.orgineosopen.org Future research is poised to significantly broaden their catalytic applications by exploring new reaction types and expanding the range of compatible substrates.
One promising avenue is the continued development of guanidine derivatives for C-H amination reactions. acs.orgnih.gov For instance, rhodium catalysts have been successfully used for the oxidative cyclization of N-trichloroethoxysulfonyl-protected ureas and guanidines, demonstrating high yields for certain substrates. acs.orgnih.gov Future work will likely focus on enhancing the catalyst's functional group tolerance and expanding the methodology to a wider array of complex molecules, which is valuable for synthesizing heterocycles found in natural products and therapeutic agents. acs.orgnih.gov
Transition metal catalysis featuring guanidine ligands is another area ripe for exploration. nih.govresearchgate.net The electronic and steric properties of guanidine ligands can be finely tuned, which in turn modulates the catalytic activity of their metal complexes. researchgate.net Researchers are investigating novel transition metal-guanidine complexes for a variety of transformations, including cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. acs.org A key goal is to develop milder reaction conditions and broaden the scope to include previously challenging substrates. For example, palladium nanoparticles stabilized on a guanidine-functionalized metal-organic framework (MOF) have shown high efficiency in C-C coupling reactions. acs.org
Furthermore, the development of chiral guanidine derivatives as organocatalysts continues to be a major focus. rsc.orgjst.go.jp These catalysts have proven effective in a multitude of asymmetric syntheses. jst.go.jp Future efforts will likely involve designing new chiral scaffolds to tackle challenging transformations that are currently difficult to achieve with existing catalysts. rsc.org The combination of chiral guanidines with metal salts has also opened up new catalytic possibilities, providing solutions for important reactions that are not achievable with conventional methods. rsc.org
The table below summarizes representative catalytic applications of guanidine derivatives and highlights potential areas for future substrate scope expansion.
| Catalytic Reaction | Guanidine Derivative Type | Current Substrate Examples | Potential Future Substrates |
| C-H Amination | N-sulfonyl-protected guanidines with Rhodium catalysts | Tertiary and benzylic C-H bonds in protected amines | Unactivated primary and secondary C-H bonds, complex natural product scaffolds |
| Cycloisomerization | Unsaturated guanidines with Cobalt catalysts | Alkenyl guanidines forming 5- and 6-membered rings | Substrates for forming larger macrocycles, allene- and alkyne-containing guanidines |
| Asymmetric Aza-Henry Reaction | Chiral guanidine-amide catalysts | Isatin-derived ketimines and nitromethane | A broader range of nitroalkanes and prochiral ketimines |
| Cross-Coupling (e.g., Suzuki) | Guanidine-stabilized Palladium nanoparticles | Aryl halides and aryl boronic acids | Sterically hindered aryl halides, alkylboronic acids, heteroaryl substrates |
Development of Advanced Functional Materials Based on N,N'-Bis(5-acenaphthyl)guanidine Supramolecular Assemblies
The guanidinium (B1211019) cation, the protonated form of guanidine, is an excellent building block for supramolecular chemistry due to its planar structure, high stability, and ability to form multiple, directional hydrogen bonds. encyclopedia.pubmdpi.com These properties are being harnessed to construct advanced functional materials from self-assembling guanidine derivatives.
A key research direction is the design of guanidinium-based hosts for molecular recognition and sensing. The rigid and well-defined geometry of certain bicyclic guanidines makes them suitable for creating selective sensors for anions or other guest molecules. mdpi.com For instance, novel polycyclic guanidines derived from oxanorbornanes are being explored as building blocks for anion sensors. mdpi.com The strong binding capabilities of guanidinium groups are also being utilized in larger supramolecular architectures like pillararenes. Supramolecular palladium complexes formed by the self-assembly of guanidinium-functionalized pillar semanticscholar.orgarenes have been developed for applications in cancer therapy, demonstrating the potential for creating sophisticated drug delivery systems. nih.gov
The self-assembly of dendritic molecules containing guanidinium groups is another promising approach to creating well-defined nanostructures. rsc.org By tuning the balance between hydrophilic and hydrophobic components, these dendritic building blocks can assemble into various architectures, which can be endowed with electronic or biological functions. rsc.org
Furthermore, guanidinium ligands are being investigated for the surface modification of nanomaterials, such as lead halide perovskite nanocrystals. Guanidinium-based ligands can offer a balance of strong, yet dynamic, binding to the nanocrystal surface, which is advantageous for applications in photoredox catalysis where surface accessibility is crucial. acs.org
The table below illustrates the types of supramolecular assemblies being developed from guanidine derivatives and their emerging functions.
| Supramolecular Assembly Type | Guanidine Derivative | Driving Force for Assembly | Emerging Application |
| Host-Guest Complexes | Guanidinium-functionalized pillar semanticscholar.orgarenes | Hydrogen bonding, electrostatic interactions, metal coordination | Drug delivery, cancer therapy nih.gov |
| Self-Assembled Nanostructures | Amphiphilic dendritic guanidines | Hydrophobic/hydrophilic interactions, hydrogen bonding | Nanosensors, electronic materials rsc.org |
| Surface-Modified Nanocrystals | Aliphatic guanidinium ligands on perovskites | Electrostatic interactions, A-site pocket fitting | Photocatalysis, optoelectronics acs.org |
| Coordination Polymers | Guanidine-based nitrogen donors | Metal-ligand coordination, hydrogen bonding | Gas adsorption (CO2), chemical sensing frontiersin.org |
Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies
The integration of guanidine chemistry with the principles of sustainable and green chemistry is an emerging research focus. Guanidine derivatives are finding use as catalysts that can promote reactions under milder conditions, reducing energy consumption. researchgate.net Their strong basicity allows them to be used in catalytic amounts, replacing stoichiometric and often more hazardous bases. ineosopen.org
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. The application of flow methodologies to syntheses involving guanidine derivatives is a promising area for future development. For example, the synthesis of guanidines themselves can be hazardous, and flow chemistry can mitigate risks by minimizing the volume of reactive intermediates at any given time.
Predictive Computational Design of Next-Generation this compound Derivatives
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new guanidine derivatives with tailored properties. nih.gov Techniques like Density Functional Theory (DFT) and molecular docking are being used to predict the reactivity, selectivity, and binding affinities of novel guanidine-based molecules, guiding synthetic efforts toward the most promising candidates. rsc.orgnih.gov
In the realm of catalysis, computational models are employed to elucidate reaction mechanisms and understand the origins of stereoselectivity in asymmetric reactions catalyzed by chiral guanidines. nih.gov For example, DFT calculations have been used to study the aza-Henry reaction, revealing that the rate-determining step is the deprotonation of the nitroalkane and that enantioselectivity is controlled by steric repulsion between the catalyst and the substrate. nih.gov Such insights are crucial for the rational design of new catalysts with improved performance. nih.gov
For materials science applications, computational methods can predict the self-assembly behavior of guanidinium derivatives and the properties of the resulting supramolecular structures. This allows for the in silico screening of large numbers of potential building blocks for desired functionalities, such as anion binding or the formation of specific nanostructures.
In medicinal chemistry, ligand-based computational design is a key strategy for developing new therapeutic agents based on the guanidine scaffold. nih.gov By analyzing the structure-activity relationships of known active compounds, computational models can predict new derivatives with enhanced potency and better pharmacokinetic profiles. rsc.org This predictive capability significantly reduces the time and cost associated with traditional drug discovery pipelines. nih.govunivie.ac.at
The following table outlines key computational approaches and their applications in the design of guanidine derivatives.
| Computational Method | Application Area | Predicted Properties | Impact on Design |
| Density Functional Theory (DFT) | Catalysis, Mechanistic Studies | Reaction energies, transition state structures, proton affinities nih.gov | Rational design of more efficient and selective catalysts. |
| Molecular Docking | Medicinal Chemistry, Supramolecular Chemistry | Binding modes, interaction energies, binding affinity rsc.org | Identification of potent enzyme inhibitors and design of host-guest systems. |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Biological activity, pharmacokinetic properties (ADMET) rsc.org | Optimization of lead compounds for improved drug-like properties. |
| Molecular Dynamics (MD) Simulations | Materials Science, Biochemistry | Conformational dynamics, self-assembly pathways, protein-ligand stability | Understanding the formation of supramolecular materials and protein interactions. |
Interdisciplinary Research Avenues in Chemical Sciences
The unique properties of the guanidine moiety have established it as a versatile functional group with applications spanning numerous disciplines. researchgate.netbohrium.com Future research will see a greater emphasis on interdisciplinary approaches, combining principles from organic synthesis, materials science, biochemistry, and medicinal chemistry to unlock new functionalities.
In biomaterials and medicinal chemistry , the guanidinium group's ability to mimic the side chain of arginine facilitates interactions with biological systems. mdpi.comresearchgate.net This has led to the development of guanidine derivatives as antibacterial agents, enzyme inhibitors, and agents for drug delivery. nih.govjocpr.com Future interdisciplinary work could involve designing guanidine-based materials for tissue engineering or creating sophisticated vectors for gene therapy. nih.gov
The intersection of supramolecular chemistry and materials science is another fertile ground for innovation. frontiersin.orgfrontiersin.org The self-assembly of guanidinium-containing molecules is being explored for the creation of "smart" materials that respond to external stimuli. researchgate.net For example, materials that change their properties in response to a specific anion could be developed for sensing or environmental remediation applications.
In the field of nanotechnology , guanidine derivatives are being used to functionalize nanoparticles and other nanomaterials. acs.orgacs.org This can impart new catalytic activities or enable the nanoparticles to be used in biological applications. The synergy between the properties of the guanidine ligand and the nanoscale material can lead to functionalities that are not achievable with either component alone.
Finally, the link between catalysis and sustainable energy is an emerging area. Guanidine-based systems are being investigated for the chemical fixation of carbon dioxide, converting it into valuable chemicals. researchgate.netbohrium.com This research is at the heart of efforts to develop a more sustainable chemical industry and addresses key global challenges.
Q & A
Basic: What synthetic methodologies are most effective for producing N,N'-Bis(5-acenaphthyl)guanidine, and how can reaction parameters be optimized?
Answer: The synthesis typically involves guanylation of amines using bis(tert-butoxycarbonyl)thiopseudourea or triflyl intermediates. Key steps include:
- Activation : Use of triflic anhydride in CH₂Cl₂ with Et₃N at -78°C to activate intermediates, followed by 24-hour stirring under nitrogen (70% yield achieved under these conditions) .
- Purification : Silica column chromatography (CH₂Cl₂ eluent) to isolate the product and remove byproducts .
- Optimization : Adjusting stoichiometry of triflic anhydride and reaction temperature to mitigate side reactions. Lower temperatures (-78°C) reduce decomposition, while excess triflic anhydride ensures complete activation .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Spectroscopy : ¹H/¹³C NMR to verify substituent environments (e.g., tert-butoxycarbonyl protons at δ 1.54 ppm, NH signals at δ 10.1 ppm) . FTIR for detecting C=O (1736 cm⁻¹) and NH stretches (3377 cm⁻¹) .
- Elemental Analysis : Confirming C, H, N percentages (e.g., C: 36.83%, H: 5.15%, N: 14.56%) to validate purity .
- Melting Point : Comparing observed values (105–108°C) against literature data to identify impurities .
Advanced: How do electronic and steric effects of acenaphthyl substituents influence the compound’s reactivity in catalytic or binding applications?
Answer:
- Steric Hindrance : Bulky acenaphthyl groups limit accessibility to active sites in enzyme inhibition, requiring docking simulations to predict binding modes .
- Electronic Effects : Electron-withdrawing substituents (e.g., triflyl groups) enhance electrophilicity, facilitating nucleophilic attacks in metal coordination. UV-vis titration with metal ions (e.g., Au³⁺) can quantify binding constants .
- Comparative Studies : Synthesizing analogs with varied substituents (e.g., methyl vs. phenyl) and testing their activity in receptor-binding assays reveals structure-activity relationships .
Advanced: How can researchers resolve contradictions in spectroscopic or physical data during synthesis?
Answer:
- Data Cross-Validation : Combine multiple techniques (e.g., NMR, HRMS) to confirm assignments. For example, a discrepancy in melting points (observed 105–108°C vs. literature 115°C) may indicate residual solvents, necessitating repeated recrystallization .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify ambiguous NH signals in NMR .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Advanced: What computational strategies predict the interaction mechanisms of this compound with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., proteases) to identify key hydrogen bonds and π-π stacking interactions with acenaphthyl groups .
- Docking Studies : Use AutoDock Vina to screen against receptor libraries, prioritizing targets with high affinity scores (ΔG < -8 kcal/mol) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic modifications .
Advanced: How do environmental factors (e.g., pH, solvent) affect the efficacy of guanidine derivatives in metal extraction processes?
Answer:
- pH Dependence : Extraction efficiency for Au³⁺ peaks at pH 10–11 (100% extraction) but drops at pH >12 due to hydroxide competition .
- Solvent Optimization : Use kerosene with 10% TDA modifier to improve solubility of N,N'-bis(2-ethylhexyl)guanidine, enhancing metal partitioning .
- Stripping Methods : Recover metals from the organic phase using NaOH (pH >11), which disrupts guanidine-metal complexes .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with silica gel, then rinse with water. Avoid releasing into waterways due to potential ecotoxicity .
- Storage : Keep in airtight containers under nitrogen to prevent oxidation. Store at 2–8°C for long-term stability .
Advanced: What strategies enable selective functionalization of the guanidine core without degrading the acenaphthyl moieties?
Answer:
- Protecting Groups : Temporarily block reactive NH sites with Boc groups during functionalization, then deprotect with TFA .
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 1 hour vs. 40 hours) to minimize side reactions like acenaphthyl ring oxidation .
- Catalysis : Use Pd(OAc)₂ with Xantphos ligand for Suzuki couplings on acenaphthyl groups, ensuring regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
